molecular formula C16H17N5OS B6430311 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2034323-20-9

3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B6430311
CAS No.: 2034323-20-9
M. Wt: 327.4 g/mol
InChI Key: OJHFVCATGAXQFP-UHFFFAOYSA-N
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Description

3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of pyridine, pyrazole, and thiophene moieties

Mechanism of Action

Target of Action

Similar compounds with pyridinyl and pyrazolyl groups have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways, with downstream effects varying based on the specific pathways involved.

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a thiophene derivative. The final step involves the formation of the urea linkage.

  • Step 1: Synthesis of Pyrazole Intermediate

      Reagents: Hydrazine hydrate, 4-pyridinecarboxaldehyde

      Conditions: Reflux in ethanol

      Reaction: Formation of 4-(pyridin-4-yl)-1H-pyrazole

  • Step 2: Coupling with Thiophene Derivative

      Reagents: 2-bromoethyl thiophene

      Conditions: Base (e.g., potassium carbonate) in DMF

      Reaction: Formation of 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl thiophene

  • Step 3: Urea Formation

      Reagents: Isocyanate derivative

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Reaction: Formation of this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the pyridine and pyrazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the urea linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyridine and pyrazole rings.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(phenyl)methyl]urea
  • 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(furan-2-yl)methyl]urea

Uniqueness

The presence of the thiophene moiety in 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea distinguishes it from similar compounds. Thiophene imparts unique electronic properties, making this compound particularly interesting for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

1-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c22-16(19-11-15-2-1-9-23-15)18-7-8-21-12-14(10-20-21)13-3-5-17-6-4-13/h1-6,9-10,12H,7-8,11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHFVCATGAXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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